molecular formula C8H9FN6 B4453624 N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine

N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine

Cat. No.: B4453624
M. Wt: 208.20 g/mol
InChI Key: AMMOEWMAUIBRID-UHFFFAOYSA-N
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Description

N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine is a chemical compound that features a tetrazole ring substituted with a 2-fluorobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzyl group imparts unique properties to the molecule, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine typically involves the reaction of 2-fluorobenzyl bromide with sodium azide in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for several hours, followed by the addition of a tetrazole precursor and a catalyst such as copper sulfate. The mixture is then stirred under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • AB-FUBINACA and its positional isomers

Uniqueness

N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine is unique due to the combination of the tetrazole ring and the 2-fluorobenzyl group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications .

Properties

IUPAC Name

1-N-[(2-fluorophenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN6/c9-7-4-2-1-3-6(7)5-11-15-8(10)12-13-14-15/h1-4,11H,5H2,(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMOEWMAUIBRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Reactant of Route 2
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Reactant of Route 3
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N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Reactant of Route 4
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Reactant of Route 5
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N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine
Reactant of Route 6
N~1~-(2-fluorobenzyl)-1H-tetrazole-1,5-diamine

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